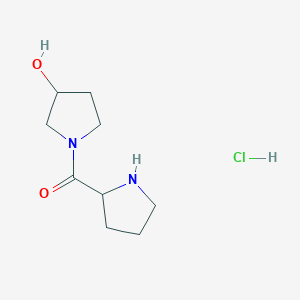
(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride
概要
説明
(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride: is a chemical compound belonging to the class of pyrrolidinones, which are five-membered heterocyclic compounds containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route is the reaction of 3-hydroxy-1-pyrrolidinyl with 2-pyrrolidinyl-methanone in the presence of a suitable catalyst and under specific temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve reducing agents like lithium aluminum hydride.
Substitution reactions could employ various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride: has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other chemical compounds.
Biology: The compound may be used in biological studies to understand its interactions with biological molecules.
Industry: The compound can be used in various industrial processes, including the production of pharmaceuticals and other chemicals.
作用機序
(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride: can be compared with other similar compounds such as 1-[(3-Hydroxy-3-pyrrolidinyl)methyl]-2-pyrrolidinone hydrochloride and 3-(1-methyl-2-pyrrolidinyl)-pyridine . While these compounds share structural similarities, This compound
類似化合物との比較
1-[(3-Hydroxy-3-pyrrolidinyl)methyl]-2-pyrrolidinone hydrochloride
3-(1-methyl-2-pyrrolidinyl)-pyridine
(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
生物活性
(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride, with the CAS number 1236254-89-9, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C9H17ClN2O2
- Molecular Weight: 220.7 g/mol
- Purity: Minimum 95%
This compound is characterized by its unique pyrrolidine structure, which is significant in determining its biological activity.
Antibacterial Activity
A comparative study on related pyrrolidine compounds highlighted their effectiveness against various bacterial strains. The lead compound in the study demonstrated MIC values indicating strong antibacterial potential:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 8 |
| Compound B | MRSE | 4 |
| Compound C | Linezolid-resistant MRSA | 8-16 |
These findings suggest that this compound may exhibit similar antibacterial properties, warranting further investigation.
Antiviral Activity
In a study focusing on ketone-based inhibitors of viral proteases, compounds structurally similar to this compound were evaluated for their ability to inhibit SARS-CoV-2 protease:
| Compound | Target Virus | IC50 (nM) |
|---|---|---|
| Compound D | SARS-CoV-1 | 220 |
| Compound E | SARS-CoV-2 | 0.00027 |
These results indicate a strong potential for antiviral applications, particularly in the context of emerging viral threats.
Case Studies
Several case studies have documented the synthesis and evaluation of pyrrolidine derivatives:
- Synthesis and Evaluation : A study synthesized various pyrrolidine derivatives and assessed their biological activities. The derivatives were tested for antibacterial and antiviral properties, with some showing significant activity against resistant bacterial strains and viral proteases .
- Pharmacological Profiles : Research has indicated that modifications in the pyrrolidine structure can enhance biological activity. For instance, introducing hydroxyl groups or varying substituents on the nitrogen atoms can lead to improved efficacy against specific pathogens .
特性
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-7-3-5-11(6-7)9(13)8-2-1-4-10-8;/h7-8,10,12H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZCXKLPUWQOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















